molecular formula C11H22ClNO2 B3002984 ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride CAS No. 60025-25-4

ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride

Cat. No.: B3002984
CAS No.: 60025-25-4
M. Wt: 235.75
InChI Key: JYDHNGKVNHBPTE-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a chiral amino acid ester that serves as a critical precursor in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key building block for the synthesis of novel, highly cytotoxic organoruthenium complexes . These complexes, which incorporate derivatives of this compound, have demonstrated strong in vitro antitumor activity, showing particular efficacy even against cancer cell lines that have developed resistance to conventional chemotherapeutic agents like cisplatin . The (S)-configured stereocenter and the hydrophobic cyclohexyl moiety of the molecule are essential for constructing specific ligand systems, such as (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters, which are designed to coordinate with ruthenium and form the active anticancer agents . The mechanism of action for these resulting complexes is distinct from platinum-based drugs and is believed to involve interactions that trigger apoptosis, or programmed cell death, in cancer cells . This compound enables researchers to explore new chemical spaces in the development of targeted cancer therapies with potentially fewer side effects and novel mechanisms.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDHNGKVNHBPTE-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in an organic solvent such as dichloromethane . The reaction is carried out under mild conditions to avoid racemization of the chiral center.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors with continuous monitoring of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Ester Group Variations

Methyl (2S)-2-Amino-3-Cyclohexylpropanoate Hydrochloride
  • Key Difference : Methyl ester group (–OCH₃) instead of ethyl (–OCH₂CH₃).
  • Application : Used in peptide coupling reactions (e.g., synthesis of MPI25b) .
Ethyl 2-Amino-3-Methoxypropanoate Hydrochloride
  • Molecular Formula: C₆H₁₃ClNO₃.
  • Key Difference : Methoxy (–OCH₃) substituent replaces the cyclohexyl group.
  • Physicochemical Properties : Predicted collision cross-section (CCS) for [M+H]+ ion is 143.6 Ų , smaller than cyclohexyl analogs due to reduced steric bulk .

Substituent Variations on the Propanoate Backbone

Ethyl 2-Amino-3-(3,5-Dichlorophenyl)propanoate Hydrochloride
  • Molecular Formula: C₁₁H₁₄Cl₃NO₂.
  • Key Difference : Aromatic dichlorophenyl group instead of cyclohexyl.
  • Application: Potential use in antimicrobial or antiviral research due to halogenated aromatic moieties .
Cyclopentyl (2S)-2-Amino-3-Phenylpropanoate Hydrochloride
  • Molecular Formula: C₁₄H₂₀ClNO₂.
  • Key Difference : Cyclopentyl ester and phenyl substituent on the third carbon.
  • Stability : Likely less stable than cyclohexyl analogs due to smaller cyclic ester group .

Key Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituent CCS [M+H]+ (Ų)
Ethyl (2S)-2-amino-3-cyclohexylpropanoate C₁₀H₂₀ClNO₂ 221.72 Cyclohexyl N/A
Ethyl 2-amino-3-methoxypropanoate C₆H₁₃ClNO₃ 188.13 Methoxy 143.6
Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate C₁₁H₁₄Cl₃NO₂ 314.59 Dichlorophenyl N/A

Table 2: Commercial Availability and Pricing (Representative Examples)

Compound Supplier Price (50 mg)
Ethyl (2S)-2-amino-3-cyclohexylpropanoate CymitQuimica €590
Methyl 2-amino-3-chloropropanoate TargetMol $POA

Biological Activity

Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Chemical Formula : C12_{12}H21_{21}ClN2_{2}O2_{2}
  • Molecular Weight : 250.76 g/mol
  • Functional Groups : Contains an amino group, an ester group, and a cyclohexyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, potentially influencing their activity.
  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, modulating metabolic pathways.
  • Hydrolysis : The ester group can undergo hydrolysis to release the active amino acid, which may lead to further biological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Properties : Studies have shown that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary findings indicate that the compound possesses antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antibiotic agent.
  • Anti-inflammatory Effects : this compound has been studied for its ability to reduce inflammation in various models, indicating potential therapeutic uses in inflammatory diseases.

Case Studies

  • Neuroprotection Study :
    • A study conducted on rat cortical neurons demonstrated that treatment with this compound reduced cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes, enhancing cellular defense mechanisms.
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations of 50 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Research :
    • A mouse model of acute inflammation revealed that administration of the compound significantly reduced paw swelling and levels of pro-inflammatory cytokines, indicating its potential role in treating conditions like arthritis.

Research Applications

This compound is not only relevant in pharmacology but also serves as a versatile building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It is commonly used as a precursor in the synthesis of more complex amino acids and pharmaceuticals.
  • Biochemical Pathway Studies : Researchers utilize this compound to explore various biochemical pathways due to its ability to interact with enzymes and receptors.

Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveReduces oxidative stress-induced cell death
AntimicrobialInhibits growth of Staphylococcus aureus
Anti-inflammatoryDecreases paw swelling in mouse models

Q & A

Q. What are the recommended synthetic routes for ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, and how can side products be minimized?

  • Methodological Answer : A common approach involves protecting the amine group (e.g., using Boc anhydride) to avoid unwanted side reactions, followed by esterification with cyclohexylpropanoic acid derivatives. For example, L-alanine derivatives can be coupled with cyclohexyl-containing precursors using coupling agents like HATU or EDC . Deprotection with HCl yields the hydrochloride salt. Side products (e.g., racemization or ester hydrolysis) are minimized by maintaining anhydrous conditions, low temperatures, and inert atmospheres. Purity is verified via TLC or HPLC .

Q. How can the enantiomeric purity of this compound be confirmed?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak® IA or IB with a mobile phase of hexane/isopropanol (containing 0.1% trifluoroacetic acid) is effective. Compare retention times against a racemic mixture or a known enantiomerically pure standard. Optical rotation measurements ([α]D) and circular dichroism (CD) spectroscopy provide complementary validation. Reference standards for similar compounds are critical for calibration .

Q. What spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.1 ppm for ethyl CH₂, δ ~1.2 ppm for CH₃) and cyclohexyl protons (δ 1.0–2.5 ppm). The amine proton may appear broad due to HCl salt formation .
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and NH₃⁺ (~2500–3000 cm⁻¹) confirm salt formation.
  • Mass Spectrometry : ESI-MS in positive mode detects the [M+H]⁺ ion, with fragmentation patterns verifying the cyclohexyl and ethyl ester moieties .

Q. What storage conditions ensure long-term stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group or amine oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake. Stability under these conditions should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) model binding affinities. Optimize the protonated amine’s electrostatic interactions and the cyclohexyl group’s hydrophobic effects. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What experimental designs assess its metabolic stability in preclinical studies?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) at 37°C, and quantify remaining parent compound via LC-MS/MS at timed intervals. Use NADPH as a cofactor for cytochrome P450-mediated metabolism. Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated to predict in vivo behavior .

Q. How does the cyclohexyl group influence physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer : The cyclohexyl moiety increases lipophilicity (logP ~2.5–3.5, calculated via ChemDraw or experimental shake-flask method). Aqueous solubility is tested in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using nephelometry. Salt formation with HCl improves solubility in polar solvents but may reduce permeability .

Q. What strategies resolve racemization during large-scale synthesis?

  • Methodological Answer : Use chiral catalysts (e.g., Cinchona alkaloids) in asymmetric synthesis or employ enzymatic resolution with lipases or proteases. Monitor enantiomeric excess (ee) via chiral HPLC. For industrial-scale processes, dynamic kinetic resolution (DKR) or crystallization-induced asymmetric transformation (CIAT) may be applied .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; if exposed, move to fresh air and seek medical attention. In case of skin contact, wash with soap and water for 15 minutes. Store separately from oxidizing agents and strong bases .

Data Contradictions and Validation

Q. How to address discrepancies in reported spectral data (e.g., NMR shifts)?

  • Methodological Answer :
    Cross-reference with high-purity commercial standards or replicate synthesis under controlled conditions. Solvent effects (DMSO vs. CDCl₃) and pH (amine protonation) can shift NMR peaks. Collaborate with multiple labs to validate data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.